3-Amino-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-Amino-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound with the molecular formula C7H11N3. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It can be inferred from the general properties of indazole derivatives that they interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been known to affect various pathways related to cell cycle regulation and response to dna damage .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may impact its bioavailability.
Result of Action
It has been observed that certain indazole derivatives can inhibit cell growth .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
3-Amino-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound also interacts with proteins involved in cell signaling, modulating their function and impacting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators . This inhibition leads to a decrease in the levels of pro-inflammatory compounds, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of inflammatory pathways and modulation of gene expression . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclohexanone derivatives, followed by cyclization to form the indazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Amino-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
Uniqueness
3-Amino-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific amino substitution at the 3-position, which imparts distinct chemical and biological properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFFBUZTDBGKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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